Abrocitinib (CAS: 1622902-68-4) is an orally administered, small-molecule inhibitor of Janus kinase 1 (JAK1). As a second-generation JAK inhibitor, its development was driven by the need for greater selectivity for the JAK1 isoform over other members of the JAK family (JAK2, JAK3, TYK2). This selectivity is a primary differentiator, as JAK1 is a key mediator in the signaling pathways of multiple cytokines implicated in inflammatory and autoimmune conditions, particularly atopic dermatitis. The compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability and low aqueous solubility, which are critical considerations for experimental formulation and in vivo study design.
Direct substitution of Abrocitinib with other JAK inhibitors, such as the pan-JAK inhibitor Tofacitinib or even other JAK1-preferential compounds like Upadacitinib and Baricitinib, is ill-advised for research applications requiring precise pathway modulation. Each inhibitor possesses a distinct kinase selectivity profile, which dictates its off-target effects and influences experimental outcomes. For instance, the degree of JAK2 inhibition relative to JAK1 varies significantly among these compounds, impacting different sets of cytokine signaling pathways. This can lead to confounding results in cellular assays and altered safety or efficacy profiles in vivo. Furthermore, differences in physicochemical properties, such as solubility and permeability, necessitate specific formulation strategies for each compound to ensure consistent bioavailability and reproducible exposure levels in experimental models.
In cell-free biochemical assays, Abrocitinib demonstrates potent inhibition of JAK1 with an IC50 of 29 nM. Crucially, its inhibitory activity against other JAK isoforms is substantially lower, with a 28-fold higher IC50 for JAK2 (803 nM) and over a 340-fold higher IC50 for JAK3 (>10,000 nM). This selectivity profile is more pronounced for JAK3 than that of Upadacitinib (IC50 ≈ 2100 nM) and Baricitinib (IC50 > 400 nM), positioning Abrocitinib as a highly specific tool for interrogating JAK1-dependent signaling.
| Evidence Dimension | Kinase Inhibition (IC50, nM) |
| Target Compound Data | JAK1: 29 nM; JAK2: 803 nM; JAK3: >10,000 nM |
| Comparator Or Baseline | Upadacitinib (JAK1: 45 nM; JAK2: 109 nM; JAK3: 2100 nM), Baricitinib (JAK1: 5.9 nM; JAK2: 5.7 nM; JAK3: >400 nM) |
| Quantified Difference | Abrocitinib is 28x more selective for JAK1 over JAK2 and >340x more selective for JAK1 over JAK3. |
| Conditions | Cell-free isolated enzyme biochemical assays. |
This high degree of selectivity allows researchers to isolate the effects of JAK1 inhibition with greater confidence, reducing potential confounding variables from the inhibition of JAK2 (linked to hematopoiesis) or JAK3 (critical for lymphocyte development).
Abrocitinib is a Biopharmaceutics Classification System (BCS) Class II compound, defined by high permeability and low aqueous solubility. Its lipophilicity (logD at pH 7.4 = 1.9) contributes to its permeability characteristics. While its low aqueous solubility requires careful consideration, it is soluble in organic solvents such as DMSO, which is a common practice for preparing stock solutions for in vitro experiments. This defined physicochemical profile provides a clear starting point for developing formulations for both cell-based assays and in vivo studies, such as self-emulsifying drug delivery systems (SEDDS) or suspensions in vehicles like corn oil or CMC-Na solutions.
| Evidence Dimension | Physicochemical Properties |
| Target Compound Data | BCS Class II (High Permeability, Low Solubility); logD (pH 7.4) = 1.9; Soluble in DMSO |
| Comparator Or Baseline | General BCS Class II compounds which require enabling formulations for consistent exposure. |
| Quantified Difference | Not applicable (class-level property). |
| Conditions | Standard physicochemical characterization. |
Understanding that Abrocitinib is a BCS Class II compound allows buyers to anticipate formulation requirements, preventing experimental failures due to poor solubility and ensuring reproducible compound exposure across studies.
Abrocitinib demonstrates dose-responsive efficacy in preclinical models of inflammation, such as the rat adjuvant-induced arthritis model, where it significantly reduces paw swelling. Pharmacokinetic studies in rats show it has high oral bioavailability of 95.6% and a terminal half-life of 1.1 hours. In humans, the oral bioavailability is approximately 60% with rapid absorption, reaching maximum plasma concentrations within 1.5 hours. This well-characterized pharmacokinetic profile provides a reliable basis for designing in vivo experiments with oral dosing.
| Evidence Dimension | Pharmacokinetics (Oral) |
| Target Compound Data | Rat Oral Bioavailability: 95.6%; Human Oral Bioavailability: ~60% |
| Comparator Or Baseline | Compounds intended for oral administration in preclinical and clinical research. |
| Quantified Difference | Not applicable (intrinsic property). |
| Conditions | In vivo pharmacokinetic studies in rats and humans. |
High and predictable oral bioavailability simplifies in vivo study design, reducing the need for more complex administration routes and ensuring consistent systemic exposure for pharmacodynamic and efficacy studies.
For research focused on isolating the specific contribution of the JAK1 pathway in immune cell function. Abrocitinib's high selectivity over JAK2 and JAK3 makes it a preferred tool for studies where minimizing off-target effects on hematopoietic or lymphocyte signaling is critical for unambiguous interpretation of results.
In preclinical animal models of atopic dermatitis, psoriasis, or rheumatoid arthritis where oral administration is the intended clinical route. The compound's established high oral bioavailability and rapid absorption provide a reliable foundation for achieving consistent systemic exposure, making it suitable for dose-ranging efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
As a reference standard in the development and validation of enabling formulation technologies, such as amorphous solid dispersions or lipid-based systems like SEDDS. Its well-defined BCS Class II properties make it an ideal model compound for researchers working to improve the oral delivery of poorly water-soluble drug candidates.
As a benchmark compound in head-to-head studies comparing the cellular potency, kinase selectivity, and downstream signaling effects of different JAK inhibitors. Its specific selectivity profile provides a clear point of comparison against pan-JAK inhibitors (e.g., Tofacitinib) or dual JAK1/2 inhibitors (e.g., Baricitinib).